molecular formula C37H46S2 B8146786 2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene

Cat. No. B8146786
M. Wt: 554.9 g/mol
InChI Key: HGAWLLXSUXWDFN-UHFFFAOYSA-N
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Description

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene is a useful research compound. Its molecular formula is C37H46S2 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kanelidis et al. (2011) reported the use of a derivative of this compound in the synthesis of arylamino-functionalized fluorene- and carbazole-based copolymers. These materials were used to color-tune CdTe nanocrystal composites from red to white, indicating potential applications in advanced material science and optoelectronics (Kanelidis et al., 2011).

  • Guzmán-Rabadán et al. (2015) identified that polythiophenes, which could include this fluorene derivative, are candidates for use in electronic devices or functional membranes such as sensors. This highlights the material's potential in the fields of electronics and sensor technology (Guzmán-Rabadán et al., 2015).

  • Corredor et al. (2007) explored the use of a similar compound, 2,2'-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(ethene-2,1-diyl)bis(4,1-phenylene), in photochromic polymer composites. These composites were used for two-photon 3D optical data storage, suggesting applications in advanced data storage technologies (Corredor et al., 2007).

  • Gupta et al. (2015) utilized a non-fullerene electron acceptor based on fluorene for solution-processable bulk-heterojunction devices, achieving a power conversion efficiency of 1.16%. This suggests applications in solar energy and organic electronics (Gupta et al., 2015).

  • Kurhuzenkau et al. (2018) discussed the nonlinear optical properties of a symmetrical fluorene derivative for potential use in two-photon absorption applications. This could have implications for advanced optical technologies (Kurhuzenkau et al., 2018).

  • Belfield et al. (2012) found that a new fluorene derivative could be useful in two-photon fluorescence microscopy bioimaging due to its superfluorescence properties and two-photon absorption spectra. This points to applications in biomedical imaging (Belfield et al., 2012).

properties

IUPAC Name

2-(9,9-dioctyl-7-thiophen-2-ylfluoren-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWLLXSUXWDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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